molecular formula C29H28ClF3N6O B610165 Ponatinib hydrochloride CAS No. 1114544-31-8

Ponatinib hydrochloride

Cat. No.: B610165
CAS No.: 1114544-31-8
M. Wt: 569.0 g/mol
InChI Key: BWTNNZPNKQIADY-UHFFFAOYSA-N
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Description

Ponatinib hydrochloride is a novel Bcr-Abl tyrosine kinase inhibitor that is particularly effective against the T315I mutation for the treatment of chronic myeloid leukemia. It was approved by the FDA on December 14, 2012 . This compound is used to treat patients with various types of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .

Safety and Hazards

Ponatinib may cause serious or life-threatening damage to the liver . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The FDA has granted accelerated approval to Ponatinib with chemotherapy for adult patients with newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia . There is ongoing research into the drug–drug interactions of Ponatinib with strong, moderate, or weak CYP3A4 inhibitors/inducers .

Biochemical Analysis

Biochemical Properties

Ponatinib interacts with the Bcr-Abl tyrosine kinase protein, which is constitutively active and promotes the progression of CML . Ponatinib’s unique ability to inhibit the tyrosine kinase activity of both Abl and T315I mutant kinases makes it especially useful in the treatment of resistant CML .

Cellular Effects

Ponatinib has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary cellular target is the Bcr-Abl tyrosine kinase protein, which is constitutively active and promotes the progression of CML .

Molecular Mechanism

Ponatinib exerts its effects at the molecular level through several mechanisms. It binds to the Bcr-Abl tyrosine kinase protein, inhibiting its activity . This inhibition is particularly effective against the T315I mutation, which confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ponatinib have been observed to change over time. Studies have shown that Ponatinib is readily absorbed in humans, metabolized through multiple pathways, and mostly eliminated in feces . The most common non-cardiovascular adverse event was thrombocytopenia, occurring in a dose-dependent fashion .

Dosage Effects in Animal Models

The effects of Ponatinib vary with different dosages in animal models. Studies have shown that dasatinib at 140 mg and ponatinib at 45 mg once daily are both sufficient to achieve >50% pLCK inhibition for 13.0 and 13.9 h/day, respectively .

Metabolic Pathways

Ponatinib is involved in several metabolic pathways. At least 64% of a Ponatinib dose undergoes phase I and phase II metabolism . CYP3A4 and to a lesser extent CYP2C8, CYP2D6, and CYP3A5 are involved in the phase I metabolism of Ponatinib in vitro . Ponatinib is also metabolized by esterases and/or amidases .

Transport and Distribution

Ponatinib is transported and distributed within cells and tissues. After oral administration of 45 mg Ponatinib once daily for 28 days in cancer patients, the steady-state volume of distribution is 1223 L . Ponatinib is a weak substrate for P-gp and ABCG2 .

Subcellular Localization

Given its mechanism of action, it is likely that Ponatinib localizes to the cytoplasm where it can interact with its primary target, the Bcr-Abl tyrosine kinase protein .

Chemical Reactions Analysis

Properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O.ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTNNZPNKQIADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149655
Record name Ponatinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114544-31-8
Record name Ponatinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1114544318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponatinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-y1)-methyl)-3-(trifluoromethyl)phenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R6PU3D8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What makes the crystal structure of ponatinib hydrochloride unique?

A1: this compound forms an unusual ionic cocrystal with an asymmetric unit containing both monocations and dications of the ponatinib molecule, three water molecules, and three chloride ions []. This unique structure features a charged imidazopyridazine moiety that forms a hydrogen bond between the ponatinib monocations and dications. Interestingly, one chloride ion does not participate in hydrogen bonding with any organic moiety and instead adopts a “square” arrangement with three water molecules [].

Q2: How can solid-state NMR (SSNMR) spectroscopy be used to study complex API forms like this compound?

A2: SSNMR, particularly at high and ultra-high magnetic fields (up to 35.2 T in this study), can provide valuable structural information for complex API crystal forms, even in the absence of diffraction data []. In the case of this compound, ¹³C CP/MAS spectra confirmed the presence of two crystallographically distinct ponatinib molecules. Additionally, ¹H and 2D ¹H–¹H DQ–SQ spectra identified and assigned the unusually deshielded imidazopyridazine proton. Furthermore, ¹D ³⁵Cl spectra obtained at multiple fields confirmed the presence of three distinct chloride ions, with density functional theory calculations correlating the SSNMR spectra with H⋯Cl⁻ hydrogen bonding arrangements [].

Q3: How has the cost of this compound evolved for the United States Medicare population?

A3: Data from the 2013 and 2015 Medicare Part D claims databases reveal a dramatic increase in the cost of this compound, marketed under the brand name Iclusig []. The per-patient cost of Iclusig increased by 2.5 times between 2013 and 2015. This rise in cost contributed to the overall doubling of Medicare spending on oral cancer drugs during this period, highlighting the growing financial burden of these medications [].

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